

Spectroscopic Profile of Gallacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gallacetophenone**

Cat. No.: **B154301**

[Get Quote](#)

An In-depth Analysis of UV-Visible, Infrared, and Nuclear Magnetic Resonance Spectroscopic Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Gallacetophenone** (1-(2,3,4-trihydroxyphenyl)ethanone), a key intermediate in the synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry. This document details the ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopic data of **Gallacetophenone**, offering valuable insights for its identification, characterization, and application in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **Gallacetophenone**, typically performed in a methanol solvent, reveals characteristic absorption bands arising from electronic transitions within the molecule. The phenolic hydroxyl groups and the acetophenone chromophore are the primary contributors to its UV-Vis spectrum.

Table 1: UV-Visible Absorption Data for **Gallacetophenone** in Methanol

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Solvent
291 nm	12,500 L·mol ⁻¹ ·cm ⁻¹	Methanol

Data sourced from the PhotochemCAD database.[\[1\]](#)

Interpretation

The strong absorption at 291 nm is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system of the aromatic ring and the carbonyl group. This characteristic absorption is useful for the quantitative analysis of **Gallacetophenone** in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Gallacetophenone**, typically acquired using a potassium bromide (KBr) pellet, provides valuable information about the functional groups present in the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the hydroxyl, carbonyl, and aromatic moieties.

Table 2: Characteristic FT-IR Absorption Bands of **Gallacetophenone** (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
~3400 - 3200	Strong, Broad	O-H stretching (phenolic hydroxyl groups)
~1640	Strong	C=O stretching (aromatic ketone)
~1600 - 1450	Medium to Strong	C=C stretching (aromatic ring)
~1360	Medium	C-H bending (methyl group)
~1280 - 1180	Strong	C-O stretching (aryl ether-like) & O-H bending (phenolic)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Interpretation

The broad band in the 3400-3200 cm^{-1} region is indicative of the hydrogen-bonded phenolic hydroxyl groups. The strong absorption around 1640 cm^{-1} is a clear marker for the carbonyl group of the ketone. The series of bands between 1600 and 1450 cm^{-1} are characteristic of the carbon-carbon double bond vibrations within the aromatic ring. The presence of a band around

1360 cm⁻¹ corresponds to the symmetric bending of the methyl group's C-H bonds. The strong absorptions in the 1280-1180 cm⁻¹ region are due to a combination of C-O stretching and O-H bending vibrations of the phenolic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **Gallacetophenone**. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to avoid the exchange of the acidic phenolic protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Gallacetophenone** shows distinct signals for the aromatic protons, the methyl protons, and the phenolic hydroxyl protons.

Table 3: ¹H NMR Chemical Shifts for **Gallacetophenone** in DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet (broad)	3H	-OH (phenolic)
~7.1	Doublet	1H	Ar-H
~6.4	Doublet	1H	Ar-H
~2.5	Singlet	3H	-CH ₃

Note: The chemical shifts of the hydroxyl protons can be broad and may vary with concentration and temperature.

The downfield signals between 9.5 and 10.5 ppm are characteristic of the acidic phenolic protons. The two doublets in the aromatic region (~7.1 and ~6.4 ppm) correspond to the two coupled protons on the benzene ring. The singlet at approximately 2.5 ppm, integrating to three protons, is assigned to the methyl group of the acetyl moiety.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the **Gallacetophenone** molecule.

Table 4: ^{13}C NMR Chemical Shifts for **Gallacetophenone** in DMSO-d_6

Chemical Shift (δ , ppm)	Assignment
~203	C=O (ketone)
~150 - 155	Ar-C-OH
~132	Ar-C-OH
~115	Ar-C (quaternary)
~108	Ar-C-H
~102	Ar-C-H
~27	$-\text{CH}_3$

Note: Assignments are based on typical chemical shift ranges for similar functional groups.

The signal in the downfield region (~203 ppm) is characteristic of a ketone carbonyl carbon. The signals between 150 and 155 ppm and around 132 ppm are assigned to the aromatic carbons bearing the hydroxyl groups. The quaternary aromatic carbon attached to the acetyl group appears around 115 ppm. The signals for the protonated aromatic carbons are observed at approximately 108 and 102 ppm. The upfield signal at around 27 ppm corresponds to the methyl carbon.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

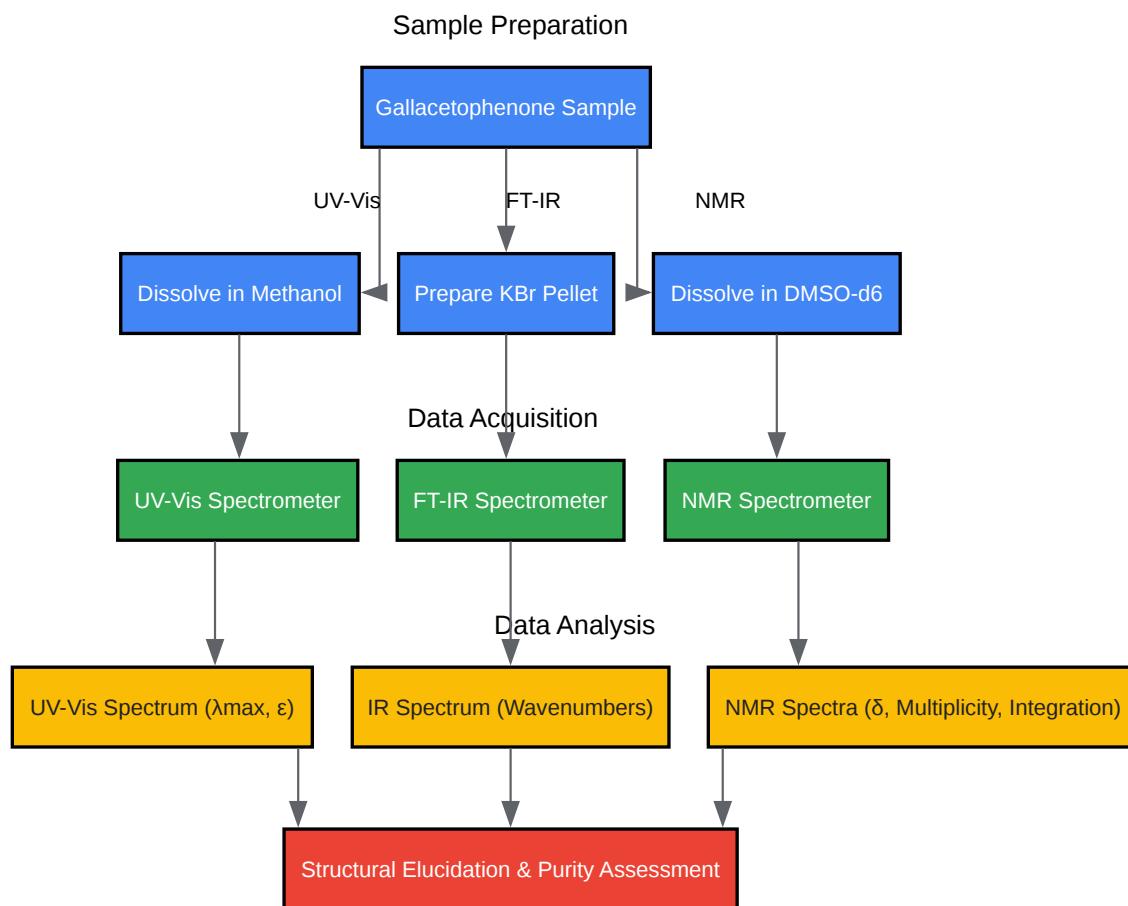
UV-Visible Spectroscopy

A solution of **Gallacetophenone** is prepared in a UV-grade solvent, typically methanol, at a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of 200-400 nm.

FT-IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground **Gallacetophenone** (1-2 mg) is intimately mixed with dry potassium bromide (100-200 mg). The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. The FT-IR spectrum is recorded by placing the pellet in the sample holder of the spectrometer.

NMR Spectroscopy


A sample of **Gallacetophenone** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Visualizations

The following diagrams illustrate the chemical structure of **Gallacetophenone** and the general workflow for its spectroscopic analysis.

Caption: Chemical structure of **Gallacetophenone**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Gallacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154301#spectroscopic-data-of-gallacetophenone-uv-ir-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com